Ethyl 1-(3-(4-(benzyloxy)phenoxy)propyl)piperidine-3-carboxylate
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Overview
Description
Ethyl 1-(3-(4-(benzyloxy)phenoxy)propyl)piperidine-3-carboxylate is a synthetic organic compound with the molecular formula C24H31NO4. It is known for its unique structure, which includes a piperidine ring, a benzyloxy group, and a phenoxypropyl chain. This compound is primarily used in scientific research and has various applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(3-(4-(benzyloxy)phenoxy)propyl)piperidine-3-carboxylate typically involves multiple steps. One common method includes the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Attachment of the Phenoxypropyl Chain: The phenoxypropyl chain is introduced through a nucleophilic substitution reaction, where a phenoxypropyl halide reacts with the piperidine ring.
Introduction of the Benzyloxy Group: The benzyloxy group is added via an etherification reaction, where a benzyl alcohol reacts with the phenoxy group.
Esterification: The final step involves the esterification of the carboxylate group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Industrial methods also incorporate purification steps like recrystallization and chromatography to ensure the final product meets quality standards.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(3-(4-(benzyloxy)phenoxy)propyl)piperidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the benzyloxy or phenoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohols.
Substitution: Results in compounds with different functional groups replacing the benzyloxy or phenoxy groups.
Scientific Research Applications
Ethyl 1-(3-(4-(benzyloxy)phenoxy)propyl)piperidine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of Ethyl 1-(3-(4-(benzyloxy)phenoxy)propyl)piperidine-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 1-(3-(4-(benzyloxy)phenoxy)propyl)piperidine-3-carboxylate can be compared with similar compounds such as:
Ethyl 1-(3-(4-(methoxy)phenoxy)propyl)piperidine-3-carboxylate: Similar structure but with a methoxy group instead of a benzyloxy group.
Ethyl 1-(3-(4-(ethoxy)phenoxy)propyl)piperidine-3-carboxylate: Contains an ethoxy group in place of the benzyloxy group.
Ethyl 1-(3-(4-(propoxy)phenoxy)propyl)piperidine-3-carboxylate: Features a propoxy group instead of a benzyloxy group.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
ethyl 1-[3-(4-phenylmethoxyphenoxy)propyl]piperidine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31NO4/c1-2-27-24(26)21-10-6-15-25(18-21)16-7-17-28-22-11-13-23(14-12-22)29-19-20-8-4-3-5-9-20/h3-5,8-9,11-14,21H,2,6-7,10,15-19H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AULVKAQULIYBLC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)CCCOC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90594807 |
Source
|
Record name | Ethyl 1-{3-[4-(benzyloxy)phenoxy]propyl}piperidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90594807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
937602-25-0 |
Source
|
Record name | Ethyl 1-[3-[4-(phenylmethoxy)phenoxy]propyl]-3-piperidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=937602-25-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 1-{3-[4-(benzyloxy)phenoxy]propyl}piperidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90594807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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